(5,6-Dihydro-2H-pyran-3-yl)boronic acid

Suzuki-Miyaura coupling Regioselectivity Dihydropyran synthesis

Regiochemical variation in dihydropyranyl boronates leads to different coupling outcomes, making direct substitution a common research pain point. This 3-yl free boronic acid solves for α-selective Suzuki-Miyaura coupling to form 4-substituted dihydropyrans. - **Key outcome:** Enables 4-aryl/heteroaryl dihydropyran products (52-99% isolated yields); the 4-yl isomer cannot access this regioisomer. - **Supply advantage:** Solid free acid stable at 2-8°C (no -18°C freezer required); eliminates pinacol byproduct vs. ester. - **Procurement certainty:** ≥95% purity, available for gram to kilogram scale.

Molecular Formula C5H9BO3
Molecular Weight 127.94 g/mol
Cat. No. B11924011
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(5,6-Dihydro-2H-pyran-3-yl)boronic acid
Molecular FormulaC5H9BO3
Molecular Weight127.94 g/mol
Structural Identifiers
SMILESB(C1=CCCOC1)(O)O
InChIInChI=1S/C5H9BO3/c7-6(8)5-2-1-3-9-4-5/h2,7-8H,1,3-4H2
InChIKeyDQAIXHPWEKCVPG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Overview: (5,6-Dihydro-2H-pyran-3-yl)boronic Acid


(5,6-Dihydro-2H-pyran-3-yl)boronic acid (CAS 1346526-57-5, C₅H₉BO₃, MW 127.93) is a heterocyclic boronic acid derivative featuring a partially unsaturated dihydropyran ring with a boronic acid moiety at the 3-position. This compound serves as a versatile organoboron reagent for palladium-catalyzed Suzuki–Miyaura cross-coupling reactions, enabling the construction of carbon–carbon bonds with aryl and vinyl halides [1]. Its unique substitution pattern distinguishes it from other dihydropyran-based boronic acids such as the 4-yl isomer (CAS 1002127-60-7) and the 6-yl isomer (CAS 1025707-93-0), which each exhibit distinct reactivity profiles in cross-coupling applications . The free boronic acid form is generally more reactive than its pinacol ester counterpart in coupling reactions, though the ester may be preferred for storage stability .

Regioisomer 3-yl substitution for 4-substituted dihydropyran products
Reactive Form Free boronic acid for reported higher coupling reactivity
Physical State Solid form facilitates accurate weighing and purification

Why Generic Substitution Fails: Regioisomer & Form


Generic substitution with other dihydropyran-based boronic acids or esters is not scientifically justified due to regioisomer-dependent coupling outcomes and form-dependent reactivity profiles. Palladium-catalyzed cross-coupling reactions of dihydropyranyl boronates exhibit strong regiochemical sensitivity to both substitution pattern and ligand selection [1]. The 3-yl isomer (target compound) produces distinct regioisomeric product distributions compared to the 4-yl isomer under identical coupling conditions, a consequence of the electronic and steric environment around the reactive carbon center [2]. Furthermore, the free boronic acid form demonstrates higher reactivity in Suzuki couplings compared to its pinacol ester counterpart, which is often preferred for storage but may require in situ hydrolysis to the active acid form [3]. These differences can profoundly impact reaction yield, regioselectivity, and ultimately the identity of the final coupled product, making direct interchange without re-optimization a significant risk to synthetic success.

Regioisomer Mismatch
3-yl and 4-yl isomers produce different regiochemical outcomes; direct substitution may alter product identity.
Form-Dependent Reactivity
Pinacol ester may exhibit lower reactivity than free acid; in situ hydrolysis or re-optimization may be required.
Storage & Handling Trade-off
Ester requires freezer storage; free acid may be stored under refrigeration, but long-term stability data to verify.

Comparative Evidence: Regioisomers & Ester Forms


α-Selective vs. γ-Selective Coupling

In a ligand-controlled regiodivergent Suzuki–Miyaura coupling study, dihydropyranyl boronate 3 (a 3-yl derivative structurally analogous to the target compound) exhibited α-selective coupling to yield 4-substituted dihydropyran products with high regioselectivity, whereas related 4-yl boronates undergo γ-selective coupling to yield 2-substituted products [1]. Isolated yields for the α-coupled 4-substituted products ranged from 52–99% across a diverse scope of aryl and heteroaryl electrophiles [2].

Regioselectivity
Head-to-head
α-selective: 4-substituted products (52–99% yield) γ-selective: 2-substituted products (4-yl isomer)
Regioisomer determines product substitution pattern.
3-yl isomer required for 4-substituted dihydropyrans.
Suzuki-Miyaura coupling Regioselectivity Dihydropyran synthesis

Free Boronic Acid vs. Pinacol Ester Reactivity

In practical Suzuki coupling applications, free boronic acids are widely acknowledged to exhibit higher reactivity than their corresponding pinacol esters, often enabling lower catalyst loadings or milder conditions . The target compound's pinacol ester derivative, 2-(5,6-dihydro-2H-pyran-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, achieved a 51% isolated yield in a Pd-catalyzed coupling with a complex heteroaryl halide under standard conditions [1]. While direct comparative data for the free acid under identical conditions is not available, the general trend of superior reactivity for free boronic acids over their esters supports the selection of the acid form when maximum coupling efficiency is required [2].

Reactivity (Coupling)
Class-level
Ester: 51% isolated yield Free acid: higher reactivity expected (class-level)
Free acid may support improved coupling efficiency.
Direct comparison under identical conditions not available.
Suzuki-Miyaura coupling Boronic acid reactivity Protecting group strategy

Commercial Availability vs. Synthetic Route

An efficient one-pot process for the synthesis of the 3,6-dihydro-2H-pyran-4-boronic acid pinacol ester has been reported, achieving up to 99% yield in the final borylation step using low Pd catalyst loading [1]. In contrast, the target 3-yl isomer (5,6-dihydro-2H-pyran-3-yl)boronic acid is commercially available from multiple specialty chemical suppliers with purities ≥95%, eliminating the need for in-house synthesis for most end-users . While the 4-yl isomer may be attractive for cost-sensitive large-scale production due to its efficient synthetic route, the 3-yl isomer offers immediate procurement and use without synthetic development overhead.

Procurement
Reported
Target: commercially available (≥95%) 4-yl isomer: 99% yield synthesis (one-pot)
Immediate availability versus synthetic route overhead.
Selection depends on scale and synthesis capability.
Synthesis efficiency Procurement Building block availability

Solid Free Acid vs. Liquid Ester Handling

The target compound, (5,6-dihydro-2H-pyran-3-yl)boronic acid, is a solid at ambient temperature (melting point not precisely documented but similar compounds range 63–67 °C ), whereas its pinacol ester derivative is a colorless liquid . In contrast, the regioisomeric 3,4-dihydro-2H-pyran-6-boronic acid pinacol ester is also a liquid (density 1.014 g/mL at 25 °C) and requires storage at 2–8 °C . The solid state of the free acid facilitates easy weighing, handling, and purification by recrystallization, which can be advantageous for small-scale laboratory work and compound archiving.

Physical State
Data to verify
Solid (free acid, mp ~63–67°C) Liquid (pinacol ester)
Solid simplifies weighing and purification.
Exact melting point for target not documented.
Physical properties Formulation Handling

Storage: Acid vs. Ester Requirements

While specific storage data for the target free boronic acid is not extensively documented, related dihydropyran boronic esters recommend storage at 2–8 °C (refrigerated) . In contrast, the pinacol ester derivative of the target compound, (5,6-dihydro-2H-pyran-3-yl)boronic acid pinacol ester, requires more stringent storage at -18 °C (freezer) to maintain stability . This difference has implications for procurement, shipping, and laboratory inventory management, as the free acid may be stored under standard refrigeration conditions, reducing cold-chain complexity and energy costs.

Storage
Data to verify
Free acid: 2–8°C (refrigerated) Ester: -18°C (freezer)
Less stringent storage may simplify logistics.
Storage data for target acid is class-level inference.
Storage stability Boronic acid handling Logistics

Key Application Scenarios


4-Substituted Dihydropyran Natural Product Analogs

The 3-yl isomer is the reagent of choice for preparing 4-substituted dihydropyran derivatives, a structural motif found in bioactive natural products such as diospongin B. As demonstrated in regiodivergent Suzuki–Miyaura coupling studies, dihydropyranyl boronates with 3-yl substitution undergo α-selective coupling to yield 4-aryl/heteroaryl dihydropyran products in 52–99% isolated yields [1]. The 4-yl isomer cannot access this regioisomeric series, making the 3-yl compound uniquely suited for this application. Procurement of the free boronic acid ensures maximal reactivity for challenging electrophiles [2].

Immediate Availability for Library Synthesis

For discovery chemistry programs where rapid parallel synthesis is prioritized over cost, the commercial availability of (5,6-dihydro-2H-pyran-3-yl)boronic acid (≥95% purity) from multiple vendors eliminates synthetic lead time [1]. In contrast, the 4-yl isomer, while synthetically accessible in high yield via a one-pot process, requires in-house preparation [2]. The solid physical state of the target compound also facilitates automated solid dispensing for high-throughput experimentation .

Scale-Up with Simplified Cold-Chain

For multi-gram or kilogram-scale reactions, the free boronic acid form offers practical advantages over the pinacol ester. The ester requires storage at -18 °C, whereas the free acid is expected to be stable under standard refrigeration (2–8 °C), reducing freezer space requirements and shipping complexity [1]. Additionally, the free acid avoids the need for in situ ester hydrolysis and eliminates pinacol byproduct contamination, which can complicate purification [2].

Heteroaryl-Dihydropyran Conjugates for Screening

The target compound has been employed as a building block in the synthesis of heteroaryl-dihydropyran conjugates via Suzuki–Miyaura coupling. In a reported example, its pinacol ester derivative was successfully coupled with a heteroaryl halide to afford a complex conjugate in 51% isolated yield [1]. The 3-yl substitution pattern provides the necessary regiochemical control to access the desired 4-heteroaryl dihydropyran scaffold, a privileged structure in kinase inhibitor and GPCR modulator programs [2]. Selecting the free acid may further improve coupling efficiency with electron-deficient heteroaryl partners .

Application
Selection Property
Validation Focus
4-Substituted dihydropyran analog synthesis
3-yl regioisomer for α-selective coupling
Regiochemical outcome and product identity verification
Library synthesis / parallel chemistry
Commercial solid-form supply
Purity and solid-dispensing compatibility
Scale-up synthesis
Milder storage requirement (refrigerated)
Stability under standard refrigeration and cold-chain
Heteroaryl-dihydropyran conjugate synthesis
3-yl substitution for 4-heteroaryl scaffold
Cross-coupling efficiency with electron-deficient heteroaryl partners

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